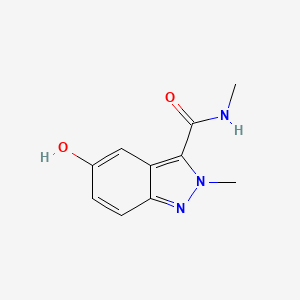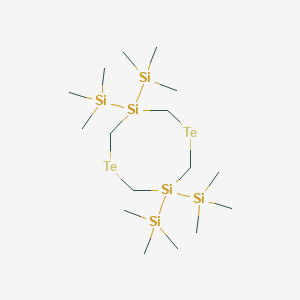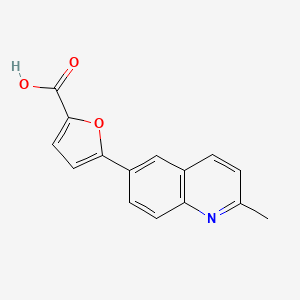![molecular formula C8H10O B12616308 7-Methylidenebicyclo[4.1.0]heptan-2-one CAS No. 918403-14-2](/img/structure/B12616308.png)
7-Methylidenebicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylidenebicyclo[4.1.0]heptan-2-one: is a bicyclic organic compound with the molecular formula C8H10O It is characterized by a unique structure that includes a bicyclo[410]heptane ring system with a methylidene group at the 7-position and a ketone functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenebicyclo[4.1.0]heptan-2-one typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene, undergoes a cyclization reaction to form the bicyclic ring system.
Introduction of Methylidene Group: The methylidene group is introduced at the 7-position through a series of reactions, such as alkylation or methylenation.
Oxidation to Ketone: The final step involves the oxidation of the appropriate carbon atom to introduce the ketone functional group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and oxidation reactions, often using catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylidenebicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methylidenebicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methylidenebicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to bind to specific sites, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Similar bicyclic structure but with different substituents.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the ring system, leading to different chemical properties.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Different ring system and substituents.
Uniqueness
7-Methylidenebicyclo[410]heptan-2-one is unique due to its specific combination of a bicyclic ring system, a methylidene group, and a ketone functional group
Eigenschaften
CAS-Nummer |
918403-14-2 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
7-methylidenebicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H10O/c1-5-6-3-2-4-7(9)8(5)6/h6,8H,1-4H2 |
InChI-Schlüssel |
HDELAVGFMZHARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2C1C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)

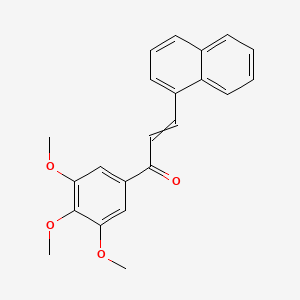

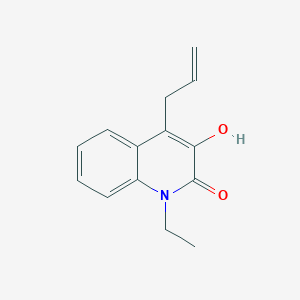
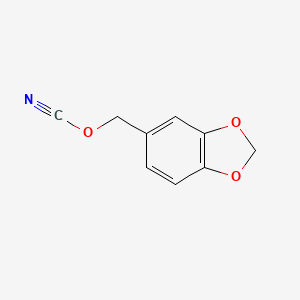
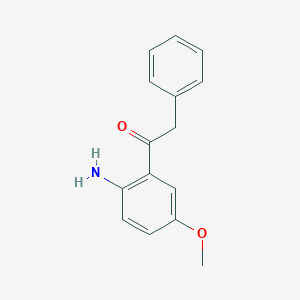
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
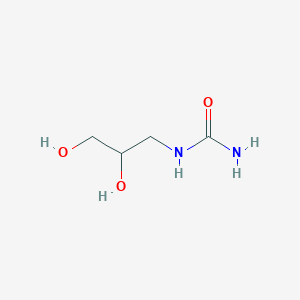
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
